1-(2-aminoethyl)-5-(4-nitrobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride
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Overview
Description
Pyrimidin-4-one derivatives are a class of compounds that have been studied for their potential inhibitory effects against certain bacterial pathogens . They target the Type III Secretion System (T3SS), a mechanism used by bacteria to invade host cells .
Synthesis Analysis
While the specific synthesis process for “1-(2-aminoethyl)-5-(4-nitrobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride” is not available, pyrimidin-4-one derivatives are generally synthesized and characterized using techniques such as proton nuclear magnetic resonance (NMR), carbon-13 NMR, fluorine-19 NMR, and high-resolution mass spectrometry (HRMS) .Scientific Research Applications
Synthesis and Anticancer Activity
One study focuses on the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives and their evaluation for anticancer activity. Notably, compounds related to the specified chemical showed potent inhibitory activity against the MCF-7 human breast adenocarcinoma cell line, highlighting their potential as anticancer agents. This underscores the chemical's role in developing new therapeutic options for cancer treatment (Abdellatif et al., 2014).
Antimicrobial and Antifungal Activities
Another research avenue explores the synthesis of novel pyrazolo[3,4-d]pyrimidin-4-one derivatives and their antimicrobial and antifungal pharmacophore sites. This study illuminates the chemical's utility in identifying new compounds with potential antimicrobial and antifungal activities, offering avenues for developing novel antibiotics or antifungal medications (Titi et al., 2020).
Biological Activity and Molecular Synthesis
Research on microwave-assisted synthesis of thiazole/benzothiazole fused pyranopyrimidine derivatives, including pyrazolo[3,4-d]pyrimidin-4-one variants, demonstrates significant antiproliferative activity against various cancer cell lines. This highlights the compound's contribution to synthesizing biologically active molecules with potential therapeutic applications, particularly in cancer therapy (Nagaraju et al., 2020).
Anti-inflammatory and Analgesic Activities
The chemical's structure is a key building block in synthesizing compounds with observed anti-inflammatory, analgesic, and antipyretic activities. This signifies its importance in creating new medications to manage pain and inflammation, thereby contributing to pharmaceutical advancements in pain management and anti-inflammatory therapies (Antre et al., 2011).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-(2-aminoethyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O3.ClH/c15-5-6-19-13-12(7-17-19)14(21)18(9-16-13)8-10-1-3-11(4-2-10)20(22)23;/h1-4,7,9H,5-6,8,15H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTALPCWGCZYBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=NN3CCN)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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